molecular formula C12H16ClNO2 B7557508 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide

2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide

Cat. No.: B7557508
M. Wt: 241.71 g/mol
InChI Key: KMKOLQQSTQFCEY-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of acetamide, featuring a chloro group and an ethoxyphenyl group

Properties

IUPAC Name

2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-3-16-11-6-4-10(5-7-11)9(2)14-12(15)8-13/h4-7,9H,3,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKOLQQSTQFCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide typically involves the reaction of 4-ethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dichloromethane or ethanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions to achieve the desired transformations.

Major Products Formed

    Substitution Reactions: Products include various substituted acetamides, depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound, which can have different functional groups and properties.

Scientific Research Applications

2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxyphenyl groups play a crucial role in binding to these targets, leading to inhibition or activation of their biological functions. The exact pathways and molecular interactions depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide is unique due to the presence of both chloro and ethoxyphenyl groups, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

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